N-Butyrylglycine-d7

Description

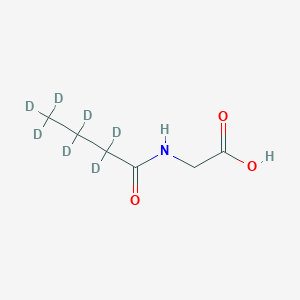

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid |

InChI |

InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3,2D2,3D2 |

InChI Key |

WPSSBBPLVMTKRN-NCKGIQLSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |

Canonical SMILES |

CCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Butyrylglycine-d7 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for N-Butyrylglycine-d7. The information is intended for researchers, scientists, and drug development professionals who are utilizing this stable isotope-labeled compound in their studies.

Chemical Structure and Properties

This compound is the deuterated form of N-Butyrylglycine, an acylglycine that serves as a biomarker for certain inborn errors of metabolism. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.

Chemical Structure:

The chemical structure of this compound features a butyryl group, in which all seven hydrogen atoms have been replaced with deuterium, attached to the nitrogen atom of a glycine molecule.

IUPAC Name: 2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid.[1]

Synonyms: N-(1-Oxobutyl)glycine-d7, (Butyrylamino)acetic Acid-d7, N-Butanoylglycine-d7, N-Butyryl-d7-glycine.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental data for some properties of the deuterated compound are limited, data for the unlabeled N-Butyrylglycine are included for reference.

Table 1: Physicochemical Properties of this compound and N-Butyrylglycine

| Property | This compound | N-Butyrylglycine (unlabeled) |

| CAS Number | Not widely assigned | 20208-73-5[2][4] |

| Molecular Formula | C₆H₄D₇NO₃[] | C₆H₁₁NO₃[6] |

| Molecular Weight | 152.20 g/mol [1][7] | 145.16 g/mol [4][6] |

| Appearance | Solid, White to off-white | Solid[4] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Water Solubility | Data not available | 17.6 g/L (Predicted)[8] |

| logP | 1.1 (Computed)[1] | 0.03 (Predicted)[8] |

Spectroscopic Data

While a specific Certificate of Analysis with detailed NMR and mass spectra for this compound is not publicly available, the expected spectroscopic characteristics can be inferred from the unlabeled compound and general principles.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be significantly simplified compared to its unlabeled counterpart due to the absence of protons on the butyryl chain. The spectrum would primarily show signals corresponding to the glycine moiety's α-protons and the amide proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for the carbonyl carbons and the α-carbon of the glycine residue. The signals for the deuterated carbons in the butyryl group would be significantly broadened and likely unobserved in a standard ¹³C NMR experiment.

Mass Spectrometry: The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be expected to involve the loss of the deuterated butyryl group or parts of the glycine molecule.

Biological Role and Metabolic Pathway

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of fatty acids with glycine.[][6] These compounds are typically minor metabolites of fatty acid oxidation. However, in certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the levels of specific acylglycines, including N-butyrylglycine, are elevated in biological fluids.[6] This makes them important biomarkers for disease diagnosis and monitoring.

The formation of N-acylglycines is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). This enzyme facilitates the conjugation of various acyl-CoA molecules with glycine. The metabolic pathway is depicted in the following diagram.

Caption: Formation of N-Butyrylglycine via Glycine N-acyltransferase.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, which are essential for its application in research.

Synthesis of this compound

Caption: A representative workflow for the synthesis of this compound.

Methodology:

-

Activation of Butyric acid-d7: Butyric acid-d7 is activated to form a more reactive species, such as an active ester or an acyl halide. A common method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Peptide Coupling: The activated butyric acid-d7 is then reacted with the amino group of a protected glycine, typically glycine ethyl ester, in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) to facilitate the amide bond formation.

-

Ester Hydrolysis: The ethyl ester protecting group on the glycine moiety is removed by hydrolysis, usually under basic conditions using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran or methanol.

-

Purification: The crude this compound is purified to remove unreacted starting materials and byproducts. This can be achieved by techniques such as silica gel column chromatography or recrystallization from a suitable solvent system.

-

Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity, purity, and isotopic enrichment.

Quantification of N-Butyrylglycine in Biological Samples using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of endogenous N-butyrylglycine in biological matrices like plasma, urine, or dried blood spots. The following is a typical experimental protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for the quantification of N-Butyrylglycine using an internal standard.

Methodology:

-

Sample Preparation:

-

A known amount of the biological sample (e.g., 100 µL of plasma or urine) is taken.

-

A precise amount of this compound solution (internal standard) is added to the sample.

-

Proteins are precipitated by adding a threefold volume of a cold organic solvent, such as acetonitrile.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The clear supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: The sample extract is injected onto a reversed-phase LC column (e.g., a C18 column). A gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid is used to separate N-butyrylglycine from other matrix components.

-

Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode. The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both N-butyrylglycine and this compound are monitored.

-

-

Data Analysis:

-

The peak areas of the MRM transitions for both the analyte (N-butyrylglycine) and the internal standard (this compound) are integrated.

-

The ratio of the analyte peak area to the internal standard peak area is calculated.

-

A calibration curve is constructed by analyzing standards with known concentrations of N-butyrylglycine and a fixed concentration of the internal standard.

-

The concentration of N-butyrylglycine in the biological sample is determined by interpolating the peak area ratio from the calibration curve.

-

Table 2: Example MRM Transitions for N-Butyrylglycine and this compound (Positive Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Butyrylglycine | 146.1 | 76.1 |

| This compound | 153.1 | 76.1 |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Conclusion

This compound is an essential tool for researchers in the fields of metabolomics and clinical diagnostics. Its use as an internal standard enables the accurate and precise quantification of N-butyrylglycine, a key biomarker for several metabolic disorders. This guide provides the fundamental chemical, physical, and biological information, along with representative experimental protocols, to facilitate the effective use of this valuable research compound.

References

- 1. N-Butyryl-D7-glycine | C6H11NO3 | CID 131708642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. BioOrganics [bioorganics.biz]

- 4. Butyrylglycine | C6H11NO3 | CID 88412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for N-Butyrylglycine (HMDB0000808) [hmdb.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MiMeDB: Showing metabocard for N-Butyrylglycine (MMDBc0000549) [mimedb.org]

An In-depth Technical Guide to the Synthesis and Purification of N-Butyrylglycine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Butyrylglycine-d7, a deuterated analogue of N-Butyrylglycine. This isotopically labeled compound is a valuable tool in metabolic research and clinical diagnostics, primarily serving as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices by mass spectrometry.

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of fatty acids and glycine.[1][2] Elevated levels of certain acylglycines in urine and blood are indicative of several inborn errors of metabolism, particularly fatty acid oxidation disorders.[3] The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative assays.[4]

This guide details a robust synthetic protocol for the preparation of this compound and a subsequent purification procedure to achieve high purity suitable for analytical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄D₇NO₃ | [5] |

| Molecular Weight | 152.20 g/mol | [5] |

| IUPAC Name | 2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid | [5] |

| Synonyms | N-Butyryl-d7-glycine, Butyrylglycine-d7 | [5] |

| Purity (Typical) | >98% (Chemical), >98 atom % D | [6] |

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of glycine with a deuterated butyrylating agent. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.[7][8] An alternative approach is the use of a deuterated carboxylic anhydride.

Synthetic Scheme

Experimental Protocol: Acylation of Glycine with Butyryl-d7 Chloride

This protocol is adapted from the general principles of the Schotten-Baumann reaction for the acylation of amino acids.

Materials:

-

Glycine

-

Butyryl-d7 chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Diethyl ether

-

Deionized water

-

pH indicator paper

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). The flask should be cooled in an ice bath.

-

Acylation Reaction: While vigorously stirring the cooled glycine solution, slowly add butyryl-d7 chloride (1.1 equivalents) dropwise. The temperature of the reaction mixture should be maintained below 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours. The pH of the solution should be monitored and maintained in the alkaline range (pH 9-10) by adding small portions of 2 M NaOH solution if necessary.

-

Work-up:

-

Once the reaction is complete (as determined by TLC or LC-MS analysis), transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted butyryl-d7 chloride and other organic impurities.

-

Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath. This will precipitate the this compound.

-

-

Isolation of Crude Product:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of ice-cold deionized water.

-

Dry the crude product under vacuum.

-

Purification of this compound

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, ethanol/water mixture)

-

Activated carbon (optional)

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. N-Butyrylglycine is soluble in hot water and less soluble in cold water, making water a good candidate for recrystallization.[9][10][11]

-

Dissolution: In a flask, add the crude this compound and the minimum amount of hot recrystallization solvent required to fully dissolve the solid. If colored impurities are present, a small amount of activated carbon can be added, and the solution boiled for a few minutes.

-

Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote complete crystallization.

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

-

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity | >98% |

| Mass Spectrometry (MS) | To confirm molecular weight and isotopic enrichment | Correct molecular ion peak for C₆H₄D₇NO₃ and high deuterium incorporation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm chemical structure and isotopic labeling pattern | Spectra consistent with the structure of this compound |

| Melting Point | To assess purity | A sharp melting point range |

Application in Quantitative Analysis

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Butyrylglycine in biological samples.[4][12]

The workflow involves adding a known amount of this compound to the biological sample, followed by sample preparation to remove interfering substances. The extract is then analyzed by LC-MS/MS, where the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of N-Butyrylglycine to that of this compound is used to calculate the concentration of the analyte in the original sample.[4]

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis and purification of high-purity this compound. The detailed protocols and workflow diagrams provide valuable resources for researchers and scientists in the fields of metabolic research, clinical diagnostics, and drug development who require a high-quality internal standard for the accurate quantification of N-Butyrylglycine. The use of this deuterated standard is essential for robust and reliable bioanalytical methods.

References

- 1. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N-Butyrylglycine (HMDB0000808) [hmdb.ca]

- 3. N-Butyrylglycine analytical standard | 20208-73-5 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Butyryl-D7-glycine | C6H11NO3 | CID 131708642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. larodan.com [larodan.com]

- 7. Butyrylglycine | C6H11NO3 | CID 88412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mt.com [mt.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis for N-Butyrylglycine-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Butyrylglycine-d7, a deuterated analog of the endogenous metabolite N-butyrylglycine, serves as a critical internal standard for mass spectrometry-based quantitative analyses in metabolomics and clinical diagnostics. Its utility is fundamentally dependent on its purity and isotopic enrichment, details of which are meticulously documented in its Certificate of Analysis (CoA). This guide provides an in-depth explanation of a typical CoA for this compound, offering insights into the analytical techniques and data that underpin its quality control.

Core Data Summary

A Certificate of Analysis for this compound quantifies several key quality attributes. The following tables summarize the typical specifications for this stable isotope-labeled standard.

Table 1: General Properties and Identification

| Parameter | Specification |

| Chemical Name | N-(Butyryl-d7)glycine |

| Synonyms | N-(1-Oxobutyl-d7)glycine, Butyrylglycine-d7 |

| Molecular Formula | C₆H₄D₇NO₃ |

| Molecular Weight | 152.20 g/mol |

| CAS Number | Not available for deuterated form |

| Unlabeled CAS | 20208-73-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO |

Table 2: Quality Control Specifications

| Test | Specification | Method |

| Chemical Purity (HPLC) | ≥95% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment (¹H NMR) | ≥98 atom % D | Proton Nuclear Magnetic Resonance (¹H NMR) |

| Mass Identity (MS) | Conforms to structure | Mass Spectrometry (MS) |

| Residual Solvents | To be reported | Gas Chromatography (GC) or ¹H NMR |

| Elemental Analysis | Within ±0.4% of theoretical values | Combustion Analysis |

Experimental Protocols

The rigorous quality control of this compound relies on a suite of sophisticated analytical methodologies. Below are detailed protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to assess the chemical purity of the compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

¹H NMR spectroscopy is a powerful tool to confirm the structure and determine the isotopic enrichment by measuring the degree of deuteration.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Methanol-d₄ or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: The sample is dissolved in the deuterated solvent at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The isotopic enrichment is determined by comparing the integral of the residual proton signals in the deuterated butyryl chain to the integral of a non-deuterated portion of the molecule (e.g., the glycine methylene protons). The absence or significant reduction of signals corresponding to the protons on the butyryl group confirms a high level of deuteration.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and structural integrity of this compound.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be around m/z 153.1.

-

Fragmentation Analysis (MS/MS): To further confirm the structure, the molecular ion is fragmented, and the resulting product ions are analyzed. A characteristic fragment corresponds to the loss of the deuterated butyryl group.

Visualizing the Workflow and Structure

To better understand the processes and relationships involved in the analysis and use of this compound, the following diagrams are provided.

Navigating the Nuances of Deuterium: A Technical Guide to Isotopic Purity Requirements for N-Butyrylglycine-d7

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. N-Butyrylglycine-d7, a deuterated analog of the endogenous metabolite N-butyrylglycine, serves as a critical internal standard in mass spectrometry-based bioanalysis. Its efficacy, however, is intrinsically linked to its isotopic purity. This guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailing the analytical methodologies for its determination and the rationale behind these stringent standards.

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. In this role, it is added to biological samples at a known concentration to correct for variability in sample preparation and instrument response. The fundamental assumption is that the deuterated standard behaves identically to the endogenous, non-labeled analyte. The presence of significant isotopic impurities can undermine this assumption, leading to inaccurate quantification.

The Imperative of High Isotopic Purity

While achieving 100% isotopic purity is practically impossible, striving for the highest possible enrichment is crucial. The industry-accepted standard for deuterated internal standards is a minimum of 98% isotopic enrichment. This means that in at least 98% of the this compound molecules, all seven designated hydrogen atoms are replaced by deuterium. Concurrently, a high chemical purity of greater than 99% is also required to ensure that any observed signal is not due to other chemical entities.

The presence of unlabeled N-Butyrylglycine (d0) as an impurity can artificially inflate the measured concentration of the endogenous analyte, especially at the lower limit of quantification. Similarly, the presence of partially deuterated species (d1-d6) can interfere with the mass spectrometric detection of both the analyte and the internal standard, leading to non-linear calibration curves and biased results.

Quantitative Assessment of Isotopic Purity

The determination of isotopic purity is a critical component of the characterization of this compound. Two primary analytical techniques are employed for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

| Parameter | Recommended Specification | Rationale |

| Isotopic Enrichment (Atom % D) | ≥ 98% | Minimizes interference from the unlabeled analyte and ensures accurate quantification. |

| Chemical Purity | > 99% | Ensures that the analytical signal is attributable to the compound of interest and not chemical impurities. |

| Unlabeled Species (d0) | As low as reasonably achievable | Reduces the risk of overestimation of the endogenous analyte, particularly at low concentrations. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a compound. By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between the different isotopologues of this compound (d0 to d7).

Experimental Protocol: Isotopic Purity Determination by HRMS

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated according to the manufacturer's instructions to ensure high mass accuracy.

-

Infusion and Data Acquisition: The sample solution is directly infused into the mass spectrometer. Data is acquired in full scan mode over a mass range that encompasses all potential isotopologues of N-Butyrylglycine.

-

Data Analysis: The relative abundance of each isotopologue is determined from the mass spectrum. The isotopic enrichment is calculated by dividing the sum of the intensities of the deuterated species by the sum of the intensities of all species (deuterated and non-deuterated).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites within the molecule. Both ¹H NMR and ²H NMR can be employed.

Experimental Protocol: Isotopic Enrichment Analysis by NMR Spectroscopy

-

Sample Preparation: A known amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing a known internal standard of high purity.

-

¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The residual proton signals in the this compound are integrated and compared to the integral of the internal standard. This allows for the calculation of the amount of non-deuterated and partially deuterated species.

-

²H NMR Analysis: A ²H NMR spectrum is acquired to directly observe the deuterium signals. The integral of the deuterium signals can be used to confirm the isotopic enrichment.

-

Data Analysis: The isotopic purity is calculated based on the relative integrals of the residual proton signals and the internal standard in the ¹H NMR spectrum.

Visualizing the Workflow

To better illustrate the process of ensuring the quality of this compound, the following diagrams outline the synthesis and purification workflow, as well as the analytical workflow for purity assessment.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Analytical Workflow for Isotopic Purity Determination.

Regulatory Context

While the U.S. Food and Drug Administration (FDA) does not provide specific numerical requirements for the isotopic purity of deuterated internal standards in its guidance documents, it does emphasize the importance of using well-characterized reference materials. The FDA's "Bioanalytical Method Validation Guidance for Industry" stresses the need to assess the internal standard for potential interference with the analyte. A high degree of isotopic purity for this compound is a key factor in demonstrating its suitability as an internal standard and ensuring the reliability of the bioanalytical data submitted for regulatory review.

An In-Depth Technical Guide on Endogenous N-Butyrylglycine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge surrounding the endogenous levels of N-Butyrylglycine in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of acylglycines in health and disease. This document details the biosynthesis of N-Butyrylglycine, methodologies for its quantification, and summarizes the available data on its physiological concentrations.

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed through the conjugation of a fatty acid with glycine.[1][2][3] Specifically, it is the product of the reaction between butyryl-CoA, a short-chain fatty acyl-CoA, and the amino acid glycine.[1][3] Acylglycines are typically present as minor metabolites of fatty acid metabolism.[1][3] However, their concentrations in bodily fluids can become significantly elevated in certain inborn errors of metabolism, making them important biomarkers for diagnosing and monitoring these conditions.[1][3]

Biosynthesis of N-Butyrylglycine

The primary pathway for the synthesis of N-Butyrylglycine involves the enzymatic activity of glycine N-acyltransferase (GLYAT).[1][3] This mitochondrial enzyme catalyzes the transfer of the butyryl group from butyryl-CoA to the amino group of glycine, forming N-Butyrylglycine and releasing coenzyme A (CoA).[1][3] This conjugation reaction is a detoxification mechanism that facilitates the excretion of excess or metabolically disruptive acyl-CoAs.

Figure 1: Biosynthesis of N-Butyrylglycine.

Endogenous Levels of N-Butyrylglycine in Human Plasma

While N-Butyrylglycine is a known endogenous metabolite detected in human blood, specific quantitative reference ranges for healthy individuals are not yet firmly established in the scientific literature.[3] The Human Metabolome Database (HMDB) lists N-Butyrylglycine as "Detected and Quantified" in blood, but does not provide a concentration range for a normal, healthy population.[3] Similarly, other databases provide information on elevated levels in pathological conditions, particularly in urine, but not baseline plasma levels in health.[4]

Further metabolomic studies are required to establish a definitive reference range for N-Butyrylglycine in the plasma of a healthy human cohort. The table below is intended to be populated as such data becomes available.

| Population/Condition | Analyte | Matrix | Concentration Range | Analytical Method | Reference |

| Healthy Adults | N-Butyrylglycine | Plasma | Data Not Available | - | - |

Experimental Protocols for Quantification

The quantification of N-Butyrylglycine in human plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring low-abundance endogenous metabolites.

Sample Preparation

A common method for preparing plasma samples for N-acylglycine analysis involves protein precipitation.

-

Thawing: Plasma samples are thawed on ice.

-

Aliquoting: A small volume of plasma (e.g., 50 µL) is transferred to a clean microcentrifuge tube.

-

Protein Precipitation: A larger volume of ice-cold acetonitrile (e.g., 200 µL), often containing a suitable internal standard, is added to the plasma.

-

Vortexing: The mixture is vortexed vigorously to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant, containing the metabolites of interest, is carefully transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The supernatant is injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC): The sample is passed through a chromatographic column (e.g., a C18 reversed-phase column) to separate N-Butyrylglycine from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is commonly used.

-

Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for N-Butyrylglycine and its internal standard.

Figure 2: Experimental workflow for N-Butyrylglycine quantification.

Signaling Pathways and Biological Function

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by N-Butyrylglycine. As a product of fatty acid metabolism and detoxification, its primary role is likely related to the regulation of intracellular acyl-CoA levels. The accumulation of certain acyl-CoAs can have detrimental effects on cellular processes, and their conjugation with glycine facilitates their removal.

Further research is needed to elucidate whether N-Butyrylglycine itself has any direct signaling roles or biological functions beyond its role as a metabolic byproduct.

Conclusion

N-Butyrylglycine is an endogenous metabolite of significant interest in the study of fatty acid metabolism and inborn metabolic disorders. While robust methods for its quantification in human plasma exist, a critical gap remains in the establishment of a definitive reference range for healthy individuals. The elucidation of such a range, along with further investigation into its potential biological activities and signaling pathways, will be crucial for advancing our understanding of its role in human physiology and pathophysiology. This knowledge will be invaluable for the development of novel diagnostic and therapeutic strategies in the future.

References

- 1. N-Butyrylglycine analytical standard | 20208-73-5 [sigmaaldrich.com]

- 2. Butyrylglycine | C6H11NO3 | CID 88412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for N-Butyrylglycine (HMDB0000808) [hmdb.ca]

- 4. MiMeDB: Showing metabocard for N-Butyrylglycine (MMDBc0000549) [mimedb.org]

The Role of N-Butyrylglycine in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyrylglycine is an N-acylglycine that serves as a secondary metabolite in fatty acid metabolism. Under normal physiological conditions, it is present in trace amounts. However, in the context of certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation, the synthesis and subsequent urinary excretion of N-butyrylglycine are significantly upregulated. This document provides a comprehensive overview of the biochemical significance of N-butyrylglycine, its formation through the glycine conjugation pathway, its role as a biomarker for specific metabolic disorders, and the analytical methods for its quantification. Furthermore, it explores the potential cellular consequences of the accumulation of its precursor, butyryl-CoA, and the associated signaling pathways.

Introduction

Fatty acid β-oxidation is a critical mitochondrial process for energy production, particularly during periods of fasting or metabolic stress.[1] This catabolic spiral systematically shortens fatty acyl-CoA molecules to generate acetyl-CoA, FADH2, and NADH.[2] Genetic defects in the enzymes mediating this pathway lead to a group of disorders known as fatty acid oxidation disorders (FAODs). A key pathological feature of many FAODs is the accumulation of un-metabolized acyl-CoA intermediates. To mitigate the toxicity of these intermediates, the body employs alternative metabolic routes, including the glycine conjugation pathway.[3][4] N-Butyrylglycine is a product of this pathway, formed from the conjugation of butyryl-CoA and glycine. Its presence in elevated concentrations in urine is a hallmark of specific FAODs, most notably Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[2][5] This guide delves into the intricate role of N-butyrylglycine in the broader context of fatty acid metabolism, highlighting its clinical relevance and the underlying biochemical mechanisms.

The Glycine Conjugation Pathway: A Detoxification Route

The primary function of the glycine conjugation pathway is the detoxification of xenobiotic and endogenous carboxylic acids.[4][6] In the context of fatty acid metabolism, this pathway acts as a safety valve when the β-oxidation spiral is impaired.

The formation of N-butyrylglycine is a two-step process that primarily occurs in the mitochondria of the liver and kidneys.[7]

-

Activation of Butyric Acid: Butyric acid is first activated to its thioester derivative, butyryl-CoA.

-

Glycine Conjugation: The mitochondrial enzyme glycine N-acyltransferase (GLYAT; EC 2.3.1.13) catalyzes the transfer of the butyryl group from butyryl-CoA to the amino group of glycine, forming N-butyrylglycine and releasing coenzyme A (CoA).[8][9]

This reaction is crucial for regenerating free CoA, which is essential for numerous metabolic processes, and for converting a potentially toxic acyl-CoA into a water-soluble, excretable N-acylglycine.[4]

N-Butyrylglycine as a Biomarker for Inborn Errors of Metabolism

The quantitative analysis of urinary acylglycines is a cornerstone in the diagnosis of several inborn errors of metabolism.[10][11] Elevated levels of N-butyrylglycine are particularly indicative of defects in the catabolism of short-chain fatty acids.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADS gene, leading to impaired activity of the SCAD enzyme.[12] This enzyme catalyzes the first step in the β-oxidation of short-chain fatty acids (C4-C6).[5] In individuals with SCAD deficiency, butyryl-CoA accumulates in the mitochondria.[13] This accumulation drives the synthesis of N-butyrylglycine via the glycine conjugation pathway, leading to its increased excretion in the urine.[2] Therefore, elevated urinary N-butyrylglycine is a key diagnostic marker for SCAD deficiency.[5]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is another common FAOD. While the primary accumulated metabolites are medium-chain acyl-CoAs, some secondary accumulation of shorter-chain intermediates, including butyryl-CoA, can occur. Consequently, a mild to moderate elevation of N-butyrylglycine may also be observed in the urine of individuals with MCAD deficiency, although it is not as prominent as in SCAD deficiency.[3][6]

Quantitative Data

The following tables summarize the available quantitative data regarding N-butyrylglycine and the associated enzyme kinetics.

| Analyte | Condition | Biological Fluid | Concentration Range (mmol/mol creatinine) | Reference |

| N-Butyrylglycine | Healthy Controls | Urine | Not typically detected or at very low levels | [6][10] |

| N-Butyrylglycine | SCAD Deficiency | Urine | Significantly elevated | [2][5] |

| N-Butyrylglycine | MCAD Deficiency | Urine | Mildly to moderately elevated | [3][6] |

Note: Specific reference ranges can vary between laboratories. The provided information indicates general trends.

| Enzyme | Substrate | Source | Km | Vmax | Reference |

| Glycine N-acyltransferase (GLYAT) | Butyryl-CoA | Human Liver Mitochondria | 0.3 - 5.6 mmol/L | - | [4] |

| Glycine N-acyltransferase (GLYAT) | Butyryl-CoA | Rat Liver Mitochondria | Generally lower than human | - | [14] |

| Glycine N-acyltransferase (mGLYAT) | Butyryl-CoA | Recombinant Mouse | - | Lower (V/K)app than Benzoyl-CoA | [15] |

Experimental Protocols

The gold standard for the quantitative analysis of urinary acylglycines, including N-butyrylglycine, is gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.[1][10]

Protocol: Quantitative Analysis of Urinary N-Butyrylglycine by GC-MS

This protocol provides a general workflow for the analysis of urinary acylglycines. Specific parameters may need to be optimized based on the available instrumentation.

1. Sample Preparation:

- Collect a random urine specimen and store it frozen (-20°C or lower) until analysis.[1]

- Thaw the urine sample and centrifuge to remove any particulate matter.

- Take a specific volume of the supernatant (e.g., 1 mL).

- Add a known amount of a stable isotope-labeled internal standard for N-butyrylglycine (e.g., N-butyryl-[2,2-D2]glycine).

2. Extraction:

- Perform a solid-phase extraction (SPE) using an anion exchange cartridge to isolate the acidic metabolites, including acylglycines.[16]

- Wash the cartridge to remove interfering substances.

- Elute the acylglycines with an appropriate solvent.

3. Derivatization:

- Evaporate the eluate to dryness under a stream of nitrogen.

- Derivatize the acylglycines to increase their volatility for GC analysis. A common method is esterification, for example, using bis(trifluoromethyl)benzyl (BTFMB) bromide.[10] Another approach is trimethylsilyl (TMS) derivatization.[16]

4. GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.

- Use a suitable capillary column for the separation of the analytes.

- Operate the mass spectrometer in a selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection of N-butyrylglycine and its internal standard.[16]

5. Quantification:

- Calculate the concentration of N-butyrylglycine in the urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

- Normalize the result to the urinary creatinine concentration to account for variations in urine dilution.

Urine_Sample [label="1. Urine Sample Collection\nand Preparation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

SPE [label="2. Solid-Phase Extraction\n(Anion Exchange)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Derivatization [label="3. Derivatization\n(e.g., Esterification)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

GC_MS [label="4. GC-MS Analysis\n(SIM or MS/MS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quantification [label="5. Quantification and\nData Analysis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Urine_Sample -> SPE;

SPE -> Derivatization;

Derivatization -> GC_MS;

GC_MS -> Quantification;

}

Signaling Pathways and Cellular Consequences of Butyryl-CoA Accumulation

The accumulation of butyryl-CoA, the precursor to N-butyrylglycine, in FAODs can have significant downstream cellular effects beyond the formation of acylglycines.

Histone Butyrylation

Butyryl-CoA can serve as a substrate for histone butyrylation, a post-translational modification that can influence gene expression.[5] The accumulation of butyryl-CoA in the nucleus, potentially facilitated by carnitine-acylcarnitine translocase, can lead to increased histone butyrylation.[13][17] This epigenetic modification may compete with histone acetylation and alter chromatin structure and gene transcription, although the precise functional consequences in the context of FAODs are still under investigation.[5]

Mitochondrial Dysfunction

High concentrations of butyrate, which is in equilibrium with butyryl-CoA, have been shown to impact mitochondrial function. Studies have demonstrated that butyrate can induce apoptosis in certain cell types through the mitochondrial pathway, involving the release of cytochrome c.[11] Furthermore, butyrate can inhibit mitochondrial complex I, leading to decreased NADH and NAD+ levels and increased production of reactive oxygen species (ROS).[18] While these studies often use exogenous butyrate, the intramitochondrial accumulation of butyryl-CoA in FAODs could potentially trigger similar pathways, contributing to cellular stress and pathology.

References

- 1. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]

- 2. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 10. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. babraham.ac.uk [babraham.ac.uk]

- 14. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Butyrate inhibits the mitochondrial complex Ι to mediate mitochondria-dependent apoptosis of cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Acylglycines in Biological Matrices Using N-Butyrylglycine-d7 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of a panel of acylglycines in biological samples, such as urine and plasma, utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol incorporates N-Butyrylglycine-d7 as a robust internal standard to ensure high accuracy and precision.

Introduction

Acylglycines are a class of metabolites formed through the conjugation of an acyl-CoA with glycine.[1] In healthy individuals, these compounds are typically present at low concentrations. However, elevated levels of specific acylglycines in urine and plasma are indicative of several inborn errors of metabolism, particularly fatty acid β-oxidation disorders and organic acidemias.[2][3] Therefore, the accurate and sensitive quantification of acylglycines is a crucial diagnostic tool for identifying and monitoring these metabolic disorders.[4][5]

This application note details a comprehensive UPLC-MS/MS method for the simultaneous quantification of multiple acylglycines. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting variations during sample preparation and instrumental analysis, thereby ensuring reliable quantification.

Metabolic Pathway of Acylglycine Formation

The primary pathway for acylglycine biosynthesis involves the enzymatic conjugation of an acyl-CoA molecule with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT).[1] This process serves as a detoxification mechanism to eliminate excess or abnormal acyl-CoA species that can accumulate in various metabolic disorders. The resulting acylglycines are water-soluble and can be readily excreted in the urine.

Experimental Workflow

The analytical workflow for the quantification of acylglycines involves sample preparation, UPLC separation, and MS/MS detection.

Detailed Experimental Protocols

Reagents and Materials

-

Acylglycine standards (e.g., N-Propionylglycine, N-Butyrylglycine, N-Isovalerylglycine, etc.)

-

This compound (Internal Standard, ISTD)

-

LC-MS grade water, acetonitrile, methanol, and formic acid

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation

4.2.1. Urine Samples

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (containing this compound in 50% methanol/water).

-

Vortex for 10 seconds.

-

Transfer the mixture to an autosampler vial for UPLC-MS/MS analysis.

4.2.2. Plasma Samples

-

Thaw frozen plasma samples on ice.

-

Vortex the samples for 10 seconds.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile containing the internal standard (this compound) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

4.3.1. Liquid Chromatography

-

System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

Time (min) %B 0.0 2 1.0 2 8.0 98 9.0 98 9.1 2 | 12.0 | 2 |

4.3.2. Mass Spectrometry

-

System: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

GS1 and GS2: 50 psi

-

Detection Mode: Multiple Reaction Monitoring (MRM)

4.3.3. MRM Transitions

The following table provides examples of MRM transitions for a panel of acylglycines. It is recommended to optimize these parameters on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Propionylglycine | 132.1 | 76.1 |

| N-Butyrylglycine | 146.1 | 76.1 |

| This compound (ISTD) | 153.1 | 76.1 |

| N-Isobutyrylglycine | 146.1 | 76.1 |

| N-Tiglylglycine | 158.1 | 76.1 |

| N-Isovalerylglycine | 160.1 | 76.1 |

| N-Hexanoylglycine | 174.1 | 76.1 |

| N-Octanoylglycine | 202.2 | 76.1 |

| N-Suberylglycine | 232.2 | 76.1 |

Data Presentation and Quantitative Results

Quantification is performed by calculating the peak area ratio of each analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of the acylglycine standards.

Table 1: Reference Ranges for Urinary Acylglycines

The following table provides established reference ranges for a panel of acylglycines in urine. These values are for guidance and may vary between laboratories.[6]

| Analyte | Reference Range (µg/mg creatinine) |

| N-Acetylglycine | ≤ 3.50 |

| N-Propionylglycine | ≤ 2.25 |

| Isobutyrylglycine | ≤ 3.00 |

| N-Butyrylglycine | ≤ 2.50 |

| 2-Methylbutyrylglycine | ≤ 2.00 |

| Isovalerylglycine | ≤ 8.00 |

| 3-Methylcrotonylglycine | ≤ 2.25 |

| N-Tiglylglycine | ≤ 9.00 |

| N-Hexanoylglycine | ≤ 2.00 |

| N-Octanoylglycine | ≤ 2.00 |

| 3-Phenylpropionylglycine | ≤ 2.00 |

| trans-Cinnamoylglycine | ≤ 5.50 |

| Suberylglycine | ≤ 5.00 |

Signaling Pathways of Acylglycines

While primarily known as metabolites, some acylglycines, particularly N-arachidonoylglycine (NAGly), have been shown to possess signaling properties. NAGly is structurally similar to the endocannabinoid anandamide and has been found to interact with G-protein coupled receptors, such as GPR18 and GPR55, modulating intracellular calcium levels and other downstream signaling cascades.[7][8]

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of acylglycines in biological matrices. The use of this compound as an internal standard is essential for achieving accurate and precise results. This protocol is a valuable tool for clinical research and drug development, aiding in the diagnosis and understanding of inborn errors of metabolism and other conditions associated with altered acylglycine profiles.

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]

- 7. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]

- 8. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for N-Butyrylglycine-d7 in Urine Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyrylglycine is an acylglycine that serves as a crucial biomarker for certain inborn errors of metabolism, particularly those related to fatty acid β-oxidation. Its accurate quantification in urine is essential for the diagnosis and monitoring of these metabolic disorders. The use of a stable isotope-labeled internal standard, such as N-Butyrylglycine-d7, is the gold standard for quantitative analysis by mass spectrometry. This method, known as stable isotope dilution analysis, corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

These application notes provide a detailed protocol for the quantification of N-Butyrylglycine in human urine using this compound as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Biochemical Pathway

N-acylglycines are metabolic intermediates formed from the conjugation of acyl-CoA molecules with glycine. This process is a normal minor pathway for fatty acid metabolism. However, in certain genetic disorders where specific enzymes in the fatty acid oxidation pathway are deficient, there is an accumulation of specific acyl-CoA esters. These are then shunted to alternative detoxification pathways, leading to an increased formation and excretion of the corresponding N-acylglycines in urine.

Experimental Protocol

This protocol outlines a "dilute-and-shoot" method for sample preparation, which is a rapid and straightforward approach for urine analysis.

Materials and Reagents

-

N-Butyrylglycine analytical standard

-

This compound (Internal Standard, ISTD)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (LC-MS grade)

-

Human urine (control and study samples)

-

Microcentrifuge tubes

-

Autosampler vials

Equipment

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source

-

Analytical balance

-

Pipettes

-

Vortex mixer

-

Centrifuge

Solutions Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Butyrylglycine in a known volume of 50% acetonitrile/water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 50% acetonitrile/water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% acetonitrile/water to create calibration standards.

-

Internal Standard Working Solution (ISWS): Dilute the internal standard stock solution with 50% acetonitrile/water to a final concentration of 1 µg/mL.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine samples for 10 seconds to ensure homogeneity.

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, add 50 µL of the urine supernatant.

-

Add 450 µL of the Internal Standard Working Solution (1 µg/mL) to the urine supernatant.

-

Vortex for 10 seconds.

-

Transfer the mixture to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-6 min: 98% B

-

6-6.1 min: 98-2% B

-

6.1-8 min: 2% B

-

Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500 °C

-

Capillary Voltage: 3.5 kV

-

Collision Gas: Argon

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-Butyrylglycine | 146.1 | 76.1 | 50 | 15 |

| This compound (ISTD) | 153.2 | 76.1 | 50 | 15 |

Note: Collision energy may require optimization depending on the instrument used.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (N-Butyrylglycine) to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of N-Butyrylglycine in the urine samples is then determined from this calibration curve using linear regression. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Method Validation (General Framework)

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

-

Linearity: A linear relationship between the peak area ratio and concentration should be established over a defined range.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple concentration levels (low, medium, and high QC samples).

-

Recovery: The extraction efficiency of the method should be determined.

-

Matrix Effect: The effect of the urine matrix on the ionization of the analyte and internal standard should be assessed.

-

Stability: The stability of the analyte in urine under various storage conditions (freeze-thaw, bench-top, long-term) should be evaluated.

Quantitative Data Summary

The following table provides a general overview of expected performance characteristics for the analysis of acylglycines in urine, based on published methods.[1][2] Specific values for N-Butyrylglycine with this compound would need to be established during method validation.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | 85-115% |

Conclusion

The protocol described provides a robust and reliable method for the quantitative analysis of N-Butyrylglycine in human urine using this compound as an internal standard. The use of UPLC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and accuracy, making this method well-suited for clinical research and diagnostic applications in the field of inborn errors of metabolism. A thorough method validation is essential before implementation for routine analysis.

References

Application Notes and Protocols for N-Butyrylglycine-d7 in Newborn Screening of Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening for inborn errors of metabolism (IEM) is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe and irreversible health complications. Tandem mass spectrometry (MS/MS) analysis of dried blood spots (DBS) is a powerful tool for multiplexed screening of various metabolic disorders. Short-chain acyl-CoA dehydrogenase deficiency (SCADD) is an autosomal recessive disorder of mitochondrial fatty acid β-oxidation characterized by the accumulation of butyryl-CoA. While the primary marker for SCADD in newborn screening is elevated butyrylcarnitine (C4), this marker can have low specificity, leading to a high rate of false-positive results.

The analysis of acylglycines, such as N-butyrylglycine, has emerged as a valuable second-tier testing strategy to improve the positive predictive value of newborn screening for several IEMs, including SCADD. N-butyrylglycine is formed from the conjugation of excess butyryl-CoA with glycine. Its quantification in DBS provides a more specific biomarker for SCADD. N-Butyrylglycine-d7 is a stable isotope-labeled internal standard used for the accurate and precise quantification of N-butyrylglycine by isotope dilution mass spectrometry.

These application notes provide a detailed protocol for the quantification of N-butyrylglycine in newborn dried blood spots using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

Metabolic Pathway of N-Butyrylglycine Formation in SCADD

In individuals with SCADD, the deficiency of the short-chain acyl-CoA dehydrogenase enzyme leads to the accumulation of its substrate, butyryl-CoA, within the mitochondria. To detoxify the excess butyryl-CoA, the mitochondrial enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of butyryl-CoA with glycine, forming N-butyrylglycine, which is then excreted.

Experimental Protocols

Materials and Reagents

-

N-Butyrylglycine (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Butanolic-HCl (3N)

-

Dried blood spot collection cards (e.g., Whatman 903)

-

Whole blood (for calibrators and quality controls)

-

96-well microtiter plates

-

DBS puncher (3.2 mm)

-

Centrifuge

-

Nitrogen evaporator

Preparation of Calibrators, Quality Controls, and Internal Standard

1. Stock Solutions (10 mM):

-

Prepare individual stock solutions of N-butyrylglycine and this compound in methanol. Store at -20°C.

2. Calibrators and Quality Controls (QCs):

-

Prepare a series of working solutions of N-butyrylglycine by serial dilution of the stock solution.

-

Spike heparinized whole blood from a healthy donor with the working solutions to create a set of calibrators at various concentrations (e.g., 0.005 to 25.0 µM).

-

Prepare at least three levels of QCs (low, medium, and high) in the same manner as the calibrators.

-

Spot the prepared blood onto DBS cards and allow them to dry completely at room temperature for at least 4 hours.

-

Store the prepared DBS calibrators and QCs in sealed bags with desiccant at -20°C.

3. Internal Standard Working Solution:

-

Prepare a working solution of this compound in a methanol:water (60:40) solution. The final concentration should be optimized based on the instrument's sensitivity.

Sample Preparation from Dried Blood Spots

-

Punch two 3.2 mm discs from the DBS calibrators, QCs, and patient samples into separate wells of a 96-well plate.

-

To each well, add the internal standard working solution.

-

Seal the plate and incubate at room temperature for 30 minutes with shaking.

-

Centrifuge the plate to pellet the filter paper discs.

-

Transfer the supernatant to a new 96-well plate.

-

Add 3N butanolic-HCl to each well for derivatization (butylation) of the carboxyl group.

-

Seal the plate and incubate at 65°C for 15 minutes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the initial mobile phase A.

-

The samples are now ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

| Parameter | Specification |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized to separate N-butyrylglycine from other acylglycines and matrix components. A typical run time is around 10 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 1: MRM Transitions for N-Butyrylglycine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| N-Butyrylglycine (butyl ester) | 202.1 | 76.1 | To be optimized | To be optimized |

| This compound (butyl ester) | 209.1 | 76.1 | To be optimized | To be optimized |

Note: The precursor ion for the butylated form of N-Butyrylglycine is presented. The product ion (m/z 76.1) corresponds to the glycine moiety. The collision energy and dwell time should be optimized for the specific mass spectrometer used to achieve the best signal-to-noise ratio.

Table 2: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Calibration Range | 0.005 - 25.0 µM |

| Precision (CV%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Lower Limit of Quantification (LLOQ) | To be determined |

Table 3: Reference Intervals for N-Butyrylglycine in Newborns

Reference intervals for N-butyrylglycine in dried blood spots should be established by each laboratory. These ranges can be influenced by factors such as the newborn's birth weight and gestational age. The study by Turgeon et al. established reference intervals for four different birth weight groups. It is recommended to analyze a statistically significant number of DBS from healthy newborns to determine appropriate cut-off values for screening.

Conclusion

The UPLC-MS/MS method described, utilizing this compound as an internal standard, provides a robust and sensitive approach for the quantification of N-butyrylglycine in newborn dried blood spots. The implementation of this assay as a second-tier test can significantly improve the specificity of newborn screening for SCADD, reducing the number of false-positive results and alleviating the associated anxiety for families and the burden on the healthcare system. Proper validation of the method and the establishment of population-specific reference intervals are crucial for its successful clinical application.

Application Notes and Protocols for N-Butyrylglycine Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of glycine with acyl-CoA esters.[1] In healthy individuals, N-Butyrylglycine is present at low levels. However, its concentration can be significantly elevated in certain inborn errors of metabolism, particularly those related to fatty acid oxidation. This makes the accurate and precise quantification of N-Butyrylglycine in biological matrices such as plasma and urine a critical tool for disease diagnosis, monitoring, and in the development of therapeutic interventions.

These application notes provide detailed protocols for the sample preparation of N-Butyrylglycine from biological fluids for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Various techniques are covered, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with derivatization methods necessary for GC-MS analysis.

Metabolic Pathway of N-Butyrylglycine

N-acylglycines are synthesized endogenously through the action of glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of an acyl-CoA molecule with glycine. This process is a key detoxification pathway, converting potentially toxic acyl-CoA species into more water-soluble and excretable N-acylglycines.

Sample Preparation Techniques for LC-MS/MS Analysis

The choice of sample preparation technique is critical for accurate quantification of N-Butyrylglycine, as it aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. The most common techniques for LC-MS/MS analysis are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Workflow for LC-MS/MS Sample Preparation

Quantitative Data Summary

| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | >90% (for similar analytes) | 77.4% (average for organic acids) | 84.1% (average for organic acids)[2] |

| Matrix Effect | High | Moderate | Low |

| Throughput | High | Moderate | Low to Moderate |

| Cost | Low | Low to Moderate | High |

| Selectivity | Low | Moderate | High |

Note: Data for protein precipitation is based on general observations for similar small molecules. LLE and SPE data are for a class of organic acids and may vary for N-Butyrylglycine specifically.

Protocol 1: Protein Precipitation for Plasma Samples

This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in significant matrix effects due to the limited removal of interfering substances.

Materials:

-

Plasma sample

-

Acetonitrile (ACN), ice-cold

-

Internal standard (IS) solution (e.g., deuterated N-Butyrylglycine)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

LLE offers better selectivity than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

-

Urine sample

-

Ethyl acetate

-

Internal standard (IS) solution

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl)

-

Glass test tubes with screw caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 1 mL of urine into a glass test tube.

-

Add the internal standard solution.

-

Add 0.5 g of NaCl to the urine sample.

-

Acidify the sample to pH 1-2 with HCl.

-

Add 5 mL of ethyl acetate.

-

Cap the tube and vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 5-8) with a fresh portion of ethyl acetate for improved recovery.

-

Combine the organic extracts and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma and Urine Samples

SPE provides the highest degree of selectivity and concentration, leading to cleaner extracts and reduced matrix effects.

Materials:

-

Plasma or urine sample

-

SPE cartridges (e.g., C18 or mixed-mode anion exchange)

-

Internal standard (IS) solution

-

Methanol

-

Deionized water

-

Elution solvent (e.g., acetonitrile or methanol with a small percentage of formic acid)

-

SPE manifold

Procedure:

-

Sample Pre-treatment:

-

Plasma: Perform protein precipitation as described in Protocol 1 (steps 1-4). Dilute the supernatant with deionized water.

-

Urine: Centrifuge to remove particulates. Dilute with deionized water.

-

-

Add the internal standard to the pre-treated sample.

-

SPE Cartridge Conditioning:

-

Wash the cartridge with 1-2 column volumes of methanol.

-

Equilibrate the cartridge with 1-2 column volumes of deionized water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

-

Elution:

-

Elute N-Butyrylglycine with an appropriate elution solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Sample Preparation for GC-MS Analysis

For GC-MS analysis, N-Butyrylglycine, being a non-volatile compound, requires a derivatization step to increase its volatility and thermal stability.

Workflow for GC-MS Sample Preparation and Derivatization

Protocol 4: Two-Step Derivatization for GC-MS Analysis